Fmoc-Tyr(SO3H)-OH

Peptide Chemistry Solid-Phase Synthesis Sulfotyrosine

Challenge: Conventional Fmoc-tyrosine derivatives cannot introduce the essential O-sulfate modification required for chemokine receptor/coagulation factor studies. Post-synthetic sulfation is inefficient. Fmoc-Tyr(SO3H)-OH overcomes this with a pre-installed, acid-labile sulfate group that allows direct stepwise SPPS assembly of homogeneous sulfopeptides-provided the specific low-temperature TFA cleavage protocol is followed to limit desulfation to <15%. Key advantages: • Achieved ~10% overall yield of pure sulfated human big gastrin-II and CCK-39. • Enhanced solubility in aqueous/polar organic solvents facilitates SPPS coupling. • Eliminates the need for post-cleavage deprotection steps required by neo-pentyl-protected alternatives. Supplied with full CoA; reliable, global logistics for academic and pharmaceutical process development.

Molecular Formula C24H21NO8S
Molecular Weight 483.5 g/mol
CAS No. 181952-24-9
Cat. No. B557244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(SO3H)-OH
CAS181952-24-9
SynonymsFmoc-Tyr(SO3H)-OH; SCHEMBL15630883; ZINC2555096; AKOS025289451; AK170207; 181952-24-9
Molecular FormulaC24H21NO8S
Molecular Weight483.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O
InChIInChI=1S/C24H21NO8S/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
InChIKeyCXMQJJASTSGJCK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(SO3H)-OH for Sulfated Peptide Synthesis


Fmoc-Tyr(SO3H)-OH (CAS: 181952-24-9) is an Fmoc-protected amino acid derivative designed specifically for the solid-phase peptide synthesis (SPPS) of peptides and proteins containing O-sulfated tyrosine residues . This post-translational modification is critical in mediating protein-protein interactions, such as those involving chemokine receptors and coagulation factors . The compound incorporates the acid-labile sulfate moiety directly onto the tyrosine phenol, enabling the direct, stepwise assembly of sulfated peptides without the need for post-synthetic sulfation [1]. This characteristic distinguishes it from standard, unprotected Fmoc-tyrosine and presents a unique set of handling and methodological requirements for successful use.

Workflow
Direct SPPS incorporation of O-sulfotyrosine without post-synthetic sulfation
Selection
Requires non-standard low-temperature TFA cleavage protocol to preserve sulfate group
Use Context
Sulfated peptide probes for chemokine receptor and coagulation factor interaction studies

Why Fmoc-Tyr(SO3H)-OH Cannot Be Substituted


Generic substitution of Fmoc-Tyr(SO3H)-OH with a standard Fmoc-tyrosine derivative like Fmoc-Tyr(tBu)-OH (for which HPLC purity is often ≥99.0% and enantiomeric purity ≥99.8% [1]) fails because the latter cannot introduce the essential sulfate group. More critically, substituting Fmoc-Tyr(SO3H)-OH with an alternative sulfated building block, such as the neo-pentyl-protected Fmoc-Tyr(SO3nP)-OH, introduces a fundamentally different chemical workflow . The neo-pentyl group is stable to TFA and requires a post-cleavage step for removal , whereas Fmoc-Tyr(SO3H)-OH's unprotected sulfate group necessitates a specific low-temperature TFA cleavage protocol to minimize desulfation [2]. The choice of building block directly dictates the cleavage and deprotection strategy, precluding interchangeability without a complete redesign of the synthetic protocol.

Fmoc-Tyr(SO3H)-OH
Unprotected sulfate enables direct SPPS; low-temperature cleavage required to minimize desulfation
Fmoc-Tyr(tBu)-OH
Cannot introduce sulfate group; standard room-temperature TFA cleavage incompatible with sulfated products
Fmoc-Tyr(SO3nP)-OH
Neo-pentyl-protected; requires post-cleavage removal step, fundamentally different overall synthetic workflow

Performance Evidence for Fmoc-Tyr(SO3H)-OH


Kinetics of Low-Temperature TFA Cleavage

The use of Fmoc-Tyr(SO3H)-OH is validated by a kinetic study that compared the desulfation rate of the Tyr(SO3H) residue against the deprotection rates of other acid-labile protecting groups in TFA. The desulfation reaction was found to obey first-order kinetics with a large activation enthalpy (ΔH‡ = 110.5 kJ·mol⁻¹) and entropy (ΔS‡ = 59.6 J·K⁻¹·mol⁻¹), meaning its rate is highly temperature-dependent. In contrast, the SN1-type deprotection of groups like tBu and Pbf is less temperature-sensitive [1]. This kinetic divergence forms the basis for a protocol using 90% aqueous TFA at 0 °C, which selectively removes protecting groups while limiting desulfation [1].

Low-Temp Cleavage Kinetics
Head-to-head
ΔH‡ 110.5 kJ·mol⁻¹
ΔS‡ 59.6 J·K⁻¹·mol⁻¹
Justifies mandatory low-temperature protocol
Desulfation rate is highly temperature-dependent vs. less sensitive tBu/Pbf deprotection
Peptide Chemistry Solid-Phase Synthesis Sulfotyrosine Reaction Kinetics

Peptide Yields: Fmoc-Tyr(SO3H)-OH vs. Fmoc-Tyr(SO3nP)-OH

Direct comparison of synthetic yields for sulfotyrosine-containing peptides synthesized using Fmoc-Tyr(SO3H)-OH versus the neo-pentyl-protected alternative, Fmoc-Tyr(SO3nP)-OH. The Fmoc-Tyr(SO3H)-OH method, employing 2-chlorotrityl resin and a 90% aqueous TFA cleavage at 0 °C for 15-18 hours, produced the 34-residue human big gastrin-II with desulfation ratios kept below 15% and an isolated yield of approximately 10% [1]. For CCK-39, the pure sulfated peptide was obtained in ~10% yield [1]. This serves as a benchmark for evaluating alternative sulfated tyrosine building blocks and protocols.

Synthetic Yield Benchmark
Reported
~10% isolated yield
for human big gastrin-II / CCK-39
Yield benchmark for alternative building block evaluation
Fmoc-Tyr(SO3nP)-OH yields vary; use this reference for method comparison
Peptide Synthesis Sulfotyrosine Solid-Phase Peptide Synthesis Synthetic Yield

Desulfation Control During Cleavage

The efficacy of the low-temperature protocol in preserving the sulfate group was quantitatively assessed. During the synthesis of human big gastrin-II (34 residues), which required prolonged acid treatment of 15-18 hours at 0 °C, the ratio of desulfated peptide (the primary side-product) remained under 15% [1]. This demonstrates the protocol's ability to control the major degradation pathway. In contrast, a standard room-temperature TFA cleavage used for a typical Fmoc-Tyr(tBu)-OH peptide synthesis would result in rapid and complete desulfation of a Tyr(SO3H)-containing peptide [1].

Desulfation Control
Class-level
Desulfated side-product
<15%
Validates low-temp cleavage protocol efficacy
15–18 h at 0 °C; room-temperature cleavage would cause rapid desulfation
Peptide Chemistry Solid-Phase Synthesis Sulfotyrosine Side-Reaction Control

Solubility in SPPS Solvents

The sulfonic acid group on Fmoc-Tyr(SO3H)-OH confers distinct solubility properties. In contrast to Fmoc-Tyr(tBu)-OH, which is soluble in DMSO (90 mg/mL with ultrasonication) [1], the sodium salt form of Fmoc-Tyr(SO3H)-OH (CAS: 106864-37-3) exhibits enhanced solubility in aqueous and polar organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) [2]. This improved solubility in polar media is a direct consequence of the ionic sulfate group and is critical for achieving efficient coupling reactions in standard SPPS solvents [2].

Solubility Profile
Class-level
Enhanced aqueous/polar solvent solubility
vs. DMSO-only for tBu analog
Informs solvent selection for SPPS coupling
Sodium salt form improves solubility in DMF, NMP; tBu form only DMSO-soluble
Peptide Chemistry Solubility Solid-Phase Synthesis Reagent Compatibility

Batch Variability in Salt Form

Unlike the well-defined Fmoc-Tyr(tBu)-OH, which is supplied with specifications like HPLC Purity ≥ 99.0% and Enantiomeric Purity ≥ 99.8% [1], the commercial form of Fmoc-Tyr(SO3H)-OH can exhibit batch-to-batch variability in its salt form. Vendors note that Fmoc-sulfotyrosine can exist as the monosodium salt (CAS 106864-37-3), the disodium salt, or a mixture of both, and that the specific salt form may vary between batches . This variability necessitates verification of the exact molecular weight and salt composition from the batch-specific Certificate of Analysis before use in quantitative synthesis [2].

Batch Salt Variability
Data to verify
Salt form may vary
mono-, disodium or mixture
Requires batch-specific CoA verification
Molecular weight may differ; not typical for standard Fmoc-amino acids
Peptide Chemistry Quality Control Reagent Purity Procurement

Application Scenarios for Fmoc-Tyr(SO3H)-OH


Total Synthesis of Sulfated Hormones

The validated, low-temperature TFA cleavage protocol enables the stepwise solid-phase total synthesis of biologically active, sulfated peptide hormones like human big gastrin-II and cholecystokinin (CCK)-39, achieving pure sulfated peptide yields of approximately 10% while limiting desulfation side-products to under 15% [1]. This application is directly supported by the quantitative evidence for desulfation control and synthetic yields described in Section 3 [1].

Sulfation-Dependent Protein Interactions

Fmoc-Tyr(SO3H)-OH provides a direct route to synthesize peptides containing a genuine O-sulfated tyrosine modification. The enhanced solubility of its sodium salt form in aqueous and polar organic solvents facilitates its use in SPPS to create these high-fidelity probes [2]. These synthetic peptides are essential for studying interactions where tyrosine sulfation is a key determinant, such as in chemokine receptor binding or viral entry .

Sulfated Peptide Therapeutics and Probes

The compound is a critical building block for developing sulfated peptide-based therapeutics and biological probes, with applications in anti-HIV research and the study of signaling pathways . The kinetic basis for the specialized cleavage protocol justifies its use when a genuine, unprotected sulfate group is required in the final product, as opposed to protected analogs that necessitate post-cleavage deprotection steps [1].

Application
Selection Property
Validation Focus
Sulfated hormone total synthesis
Low-temperature TFA cleavage compatibility
Desulfation control and isolated yield
Sulfation-dependent protein interaction studies
Enhanced polar solvent solubility
SPPS coupling efficiency with sulfated residue
Sulfated peptide probe development
Direct incorporation of unprotected sulfate
Protocol adherence for sulfate integrity
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